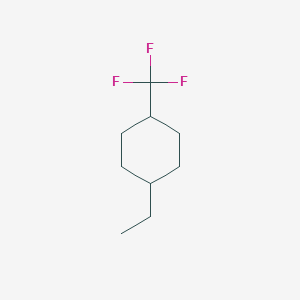
trans-1-Ethyl-4-trifluoromethyl-cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1-Ethyl-4-trifluoromethyl-cyclohexane: is an organic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to a cyclohexane ring. The compound’s molecular formula is C9H15F3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Ethyl-4-trifluoromethyl-cyclohexane typically involves the trifluoromethylation of cyclohexane derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using photoredox catalysis, where visible light drives the reaction in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment and conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions: trans-1-Ethyl-4-trifluoromethyl-cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-1-Ethyl-4-trifluoromethyl-cyclohexane is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: The compound’s trifluoromethyl group is valuable in drug design, as it can enhance the biological activity and selectivity of pharmaceutical compounds. It is often incorporated into drug candidates to improve their pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and other advanced materials .
Mecanismo De Acción
The mechanism of action of trans-1-Ethyl-4-trifluoromethyl-cyclohexane involves its interaction with molecular targets through its trifluoromethyl group. This group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence the compound’s binding affinity and selectivity for specific targets, such as enzymes or receptors .
Comparación Con Compuestos Similares
trans-1-Ethyl-4-methylcyclohexane: Similar in structure but lacks the trifluoromethyl group.
trans-1-Methyl-4-ethylcyclohexane: Another structural isomer with different substituent positions.
Uniqueness: The presence of the trifluoromethyl group in trans-1-Ethyl-4-trifluoromethyl-cyclohexane distinguishes it from similar compounds. This group imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C9H15F3 |
|---|---|
Peso molecular |
180.21 g/mol |
Nombre IUPAC |
1-ethyl-4-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C9H15F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h7-8H,2-6H2,1H3 |
Clave InChI |
IDGKDUVJCWVLEI-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
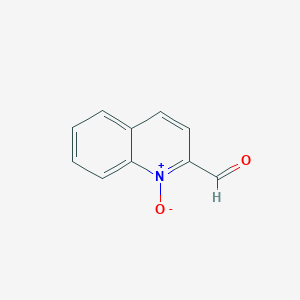
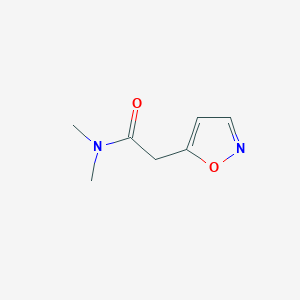
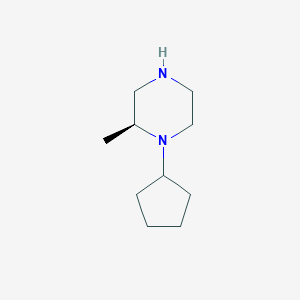
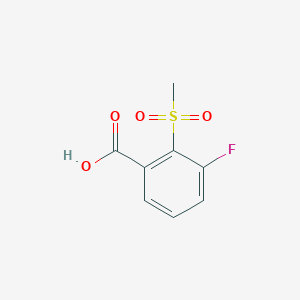
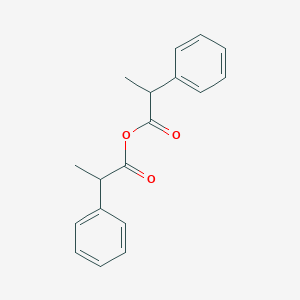
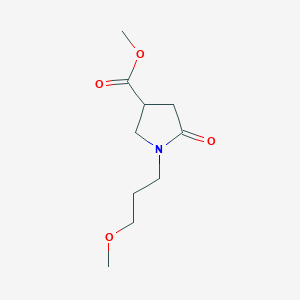

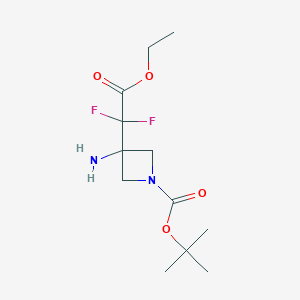

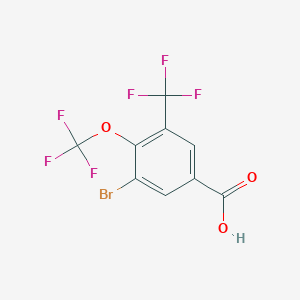


![1,2,3,4-Tetrahydronaphthalen-1-amine (1S,3aR,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B12858480.png)
